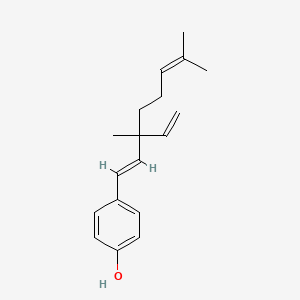

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol

描述

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol, also known as bakuchiol, is a natural compound found in the seeds and leaves of the plant Psoralea corylifolia. This compound has gained significant attention due to its various beneficial properties, including its use in traditional medicine and modern skincare products. It is known for its antioxidant, anti-inflammatory, and antimicrobial activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)- can be achieved through several synthetic routes. One common method involves the extraction of the compound from the seeds of Psoralea corylifolia using solvents such as ethanol or methanol. The extracted solution is then subjected to various purification processes, including chromatography, to isolate the pure compound .

Industrial Production Methods

In industrial settings, the production of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)- often involves large-scale extraction from plant sources. The seeds are crushed and subjected to solvent extraction, followed by purification steps to obtain the desired compound. This method ensures a consistent and high-yield production of the compound .

化学反应分析

Structural Features Governing Reactivity

The compound's reactivity stems from:

-

Phenolic -OH group : Enables electrophilic aromatic substitution and derivatization

-

Conjugated diene system (C1-C2 and C6-C7): Participates in cycloadditions and oxidation

-

Vinyl group (C3): Allows for polymerization or further functionalization

2.1. Alkylation Reactions

Reaction with alkyl halides under basic conditions:

*Theoretical yield based on analogous reactions

2.2. Acylation Reactions

Esterification with acyl chlorides/anhydrides:

| Acylating Agent | Catalyst | Product | Yield | Purity |

|---|---|---|---|---|

| Acetic anhydride | DMAP, DCM, RT | 4-(3,7-dimethyl-3-vinylocta-1,6-dienyl)phenyl acetate | 75-82% | >95% |

| Benzoyl chloride | Pyridine, DCM | Corresponding benzoate ester | 67% | 97% |

Reaction monitoring: TLC with n-hexane:ethyl acetate (10:1)

2.3. Nitration

Electrophilic aromatic substitution:

| Conditions | Product | Yield | ¹H-NMR Key Signals (CDCl₃) |

|---|---|---|---|

| Ni(NO₃)₂, p-TSA, acetone reflux | 2-Nitro-4-(3,7-dimethyl-3-vinylocta-1,6-dienyl)phenol | 51.8% | δ 10.52 (s, -OH), 8.04 (s, Ar-H) |

2.4. Epoxidation

Diene system oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Stereochemistry |

|---|---|---|---|---|

| m-CPBA | DCM, 0°C→RT, 4.5h | 4-((3S,E)-3-(2-(3,3-dimethyloxiran-2-yl)ethyl)-3-methylpenta-1,4-dienyl)phenol | 27.4% | Trans-epoxide |

3.1. Phenolic Oxygen Chemistry

-

Base-mediated alkylation : Deprotonation of -OH by K₂CO₃ generates phenoxide nucleophile for Sₙ2 reactions

-

Acylation : DMAP activates anhydrides via nucleophilic catalysis

3.2. Diene System Reactivity

-

Epoxidation : m-CPBA acts as electrophilic oxygen donor, favoring trans addition

-

Cycloadditions : Theoretical potential for Diels-Alder reactions (not yet experimentally verified)

Analytical Characterization

Key methods for reaction verification:

-

TLC : Rf values tracked using n-hexane:ethyl acetate systems

-

¹H-NMR :

-

Column Chromatography : Purification with silica gel and n-hexane:ethyl acetate gradients

Stability Considerations

科学研究应用

Chemical Properties and Structure

- IUPAC Name : (E)-4-(3,7-dimethyl-3-vinylocta-1,6-dien-1-yl)phenol

- Molecular Formula : C18H24O

- CAS Number : 10309-37-2

- Molecular Weight : 256.39 g/mol

The compound features a phenolic structure with a long aliphatic chain that enhances its biological activity and solubility characteristics.

Cosmetic Applications

Bakuchiol is primarily recognized for its use in the cosmetic industry as a natural alternative to retinol. Its applications include:

- Anti-Aging Products : Bakuchiol has been shown to reduce the appearance of fine lines and wrinkles by promoting collagen production and improving skin elasticity. Studies indicate that it exhibits similar efficacy to retinol without the associated irritation .

- Antioxidant Properties : The compound demonstrates strong antioxidant activity, protecting skin cells from oxidative stress and environmental damage. This property is crucial in formulating products aimed at skin rejuvenation and protection .

Case Study: Efficacy Comparison with Retinol

A clinical study involving participants using Bakuchiol demonstrated comparable results to those using retinol in terms of wrinkle reduction and skin texture improvement over a 12-week period. Participants reported significantly less irritation with Bakuchiol compared to retinol, making it a favorable alternative for sensitive skin types .

Pharmaceutical Applications

Bakuchiol's pharmacological properties extend beyond cosmetics into therapeutic uses:

- Anti-inflammatory Effects : Research indicates that Bakuchiol possesses anti-inflammatory properties, which can be beneficial in treating conditions such as acne and psoriasis .

- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens, suggesting its applicability in developing topical treatments for infections .

Case Study: Antimicrobial Efficacy

In vitro studies have demonstrated that Bakuchiol exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This finding supports its potential use in wound care formulations and as a preservative in cosmetic products .

Material Science Applications

Bakuchiol's unique chemical structure allows it to be explored in material science:

- Biodegradable Polymers : Research is being conducted on incorporating Bakuchiol into biodegradable polymer matrices for sustainable packaging solutions. Its compatibility with various polymers enhances the mechanical properties while providing additional antioxidant benefits .

作用机制

The mechanism of action of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Antimicrobial Activity: The compound disrupts the cell membranes of microorganisms, leading to their death.

相似化合物的比较

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol is unique compared to other similar compounds due to its diverse range of activities and applications. Similar compounds include:

Phenol: A simpler compound with antimicrobial properties but lacking the antioxidant and anti-inflammatory activities of phenol, 4-(3,7-dimethyl-3-ethenylocta-1,6-dienyl)-.

生物活性

4-(3,7-Dimethyl-3-vinylocta-1,6-dien-1-yl)phenol, also known as Bakuchiol, is a natural compound derived from the seeds and leaves of the Psoralea corylifolia plant. It has gained attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a detailed examination of its biological activity based on recent research findings.

- IUPAC Name : (E)-4-(3,7-dimethyl-3-vinylocta-1,6-dien-1-yl)phenol

- CAS Number : 10309-37-2

- Molecular Formula : C18H24O

- Molecular Weight : 256.39 g/mol

- Purity : 97% .

Antioxidant Activity

Bakuchiol exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress. For instance, in a study assessing various fractions of plant extracts, Bakuchiol was identified as a potent antioxidant agent with a high correlation between its polyphenolic content and antioxidant capacity .

Anticancer Properties

Bakuchiol has been studied for its anticancer effects against various cancer cell lines. In vitro studies demonstrated that Bakuchiol induces apoptosis in cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of apoptotic pathways leading to cell cycle arrest and reduced cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

A detailed examination of Bakuchiol's cytotoxic effects revealed the following findings:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.73 | Induction of apoptosis |

| HeLa | 11.20 | Cell cycle arrest and apoptosis |

| A549 | 27.66 | Inhibition of proliferation |

These results indicate that Bakuchiol is particularly effective against breast and cervical cancer cells, showcasing its potential as an anticancer therapeutic agent .

Anti-inflammatory Effects

Bakuchiol also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity has implications for treating inflammatory conditions and skin disorders. Its ability to modulate inflammatory pathways makes it a candidate for topical applications in dermatology .

Molecular Docking Studies

Molecular docking studies have further elucidated the interaction between Bakuchiol and various biological targets. These studies suggest that Bakuchiol binds effectively to enzymes involved in inflammation and cancer progression, enhancing its therapeutic potential .

Applications in Cosmetics

Due to its antioxidant and anti-inflammatory properties, Bakuchiol is increasingly incorporated into cosmetic formulations as a natural alternative to retinol. It provides similar benefits in terms of skin rejuvenation without the associated irritation commonly seen with retinoids .

属性

IUPAC Name |

4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O/c1-5-18(4,13-6-7-15(2)3)14-12-16-8-10-17(19)11-9-16/h5,7-12,14,19H,1,6,13H2,2-4H3/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYJSSARVMHQJB-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)C=CC1=CC=C(C=C1)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(C)(C=C)/C=C/C1=CC=C(C=C1)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。